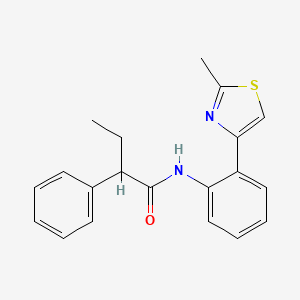

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide is a synthetic organic compound featuring a phenylbutanamide backbone substituted with a 2-methylthiazol-4-yl phenyl group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a critical pharmacophore in medicinal chemistry due to its electron-rich nature and ability to engage in hydrogen bonding and π-π interactions.

Propriétés

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-3-16(15-9-5-4-6-10-15)20(23)22-18-12-8-7-11-17(18)19-13-24-14(2)21-19/h4-13,16H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLCNDSLENSBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide typically involves the reaction of 2-(2-methylthiazol-4-yl)aniline with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Thiazole Ring Construction

- Thiazole derivatives are typically synthesized via Hantzsch thiazole synthesis , involving the reaction of α-halo carbonyl compounds with thioamides .

- For example, in similar systems, 4-methyl-2-phenylthiazole intermediates are formed by condensing phenacyl bromides with thioamides (e.g., 3 in ).

Amide Bond Formation

- The butanamide moiety is introduced via Schotten-Baumann reaction or carbodiimide-mediated coupling.

Key Intermediate

- Intermediate 2-(2-methylthiazol-4-yl)aniline could be synthesized by reducing a nitro precursor (e.g., nitration of 2-methylthiazole followed by catalytic hydrogenation) .

Reactivity of Functional Groups

The molecule’s reactivity is governed by its thiazole ring, amide bond, and aromatic substituents:

Thiazole Ring

- Electrophilic Substitution : The electron-rich thiazole can undergo halogenation or nitration at the 5-position (para to sulfur) .

- Coordination Chemistry : The nitrogen in the thiazole may act as a ligand for metal complexes, as seen in Ru(bpy)-mediated trifluoromethylation reactions .

Amide Bond

- Hydrolysis : Acidic or basic conditions may cleave the amide bond to yield 2-phenylbutanoic acid and the corresponding amine .

- Functionalization : The amide can undergo N-alkylation or acylation to generate prodrugs or derivatives .

Aromatic Substituents

- Phenyl Rings : Electrophilic substitution (e.g., sulfonation, halogenation) is feasible, particularly at the para positions of the phenyl groups .

- Methyl Group on Thiazole : May undergo oxidation to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄) .

Anticancer Activity

- Analogous thiazole-bearing compounds exhibit cytotoxicity by inhibiting Bcl-2 proteins or disrupting microtubule assembly .

Antimicrobial Modifications

- Introducing electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhances antibacterial activity, as seen in related thiadiazoles .

Prodrug Design

- Esterification of the butanamide’s carboxy group or thiazole N-methylation could improve bioavailability .

Computational and Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, compounds that share structural characteristics with 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate have been found to induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been explored. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property is particularly relevant for the development of treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Organic Chemistry

Building Block for Synthesis

5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. This compound can be utilized in the design of new materials or as an intermediate in the synthesis of other pharmacologically active compounds .

Reagent in Chemical Reactions

In synthetic organic chemistry, this compound can act as a reagent in various reactions, including nucleophilic substitutions and coupling reactions. The presence of the tosyl group enhances the electrophilicity of the pyrazole nitrogen, facilitating reactions that lead to diverse chemical products .

Biochemical Assays

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways relevant to disease states. For example, enzyme assays have demonstrated that derivatives of this compound can effectively inhibit certain kinases or phosphatases, which are critical targets in drug development .

Cellular Mechanism Investigations

Research involving this compound also extends to studying its effects on cellular mechanisms. It has been used to investigate signaling pathways and gene expression changes in response to treatment. Such studies are essential for understanding the therapeutic potential and mechanisms of action of new drug candidates derived from pyrazole structures .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cell lines using pyrazole derivatives similar to 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate. |

| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro when treated with pyrazole derivatives, indicating potential for inflammatory disease treatment. |

| Study C | Synthetic Applications | Utilized 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate as a starting material for synthesizing novel anti-cancer agents through multi-step reactions. |

Mécanisme D'action

The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide involves its interaction with cellular targets to induce apoptosis. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide ()

- Key Features : This analogue replaces the 2-methylthiazol-4-yl group with a thiazol-2-yl moiety and incorporates a sulfonamide group.

- The thiazol-2-yl substituent may alter electronic distribution, affecting binding interactions in biological systems.

- Spectral Data : While direct spectral data for the target compound is unavailable, IR analysis of similar compounds (e.g., C=O stretching at 1663–1682 cm⁻¹ in ) suggests the amide group in the target would exhibit comparable absorption .

Triazole Derivatives ()

- Key Features : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones replace the thiazole ring with a triazole core.

- Tautomerism : Unlike the target compound, these triazoles exist in thione-thiol tautomeric equilibrium, which could influence their reactivity and stability in biological environments .

Benzamide-Triazole Hybrids ()

- Key Features: The compound (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide features a benzamide backbone and triazole side chain.

- Synthetic Efficiency : Synthesized via copper-catalyzed click chemistry (50% yield), this highlights alternative routes compared to traditional reflux methods used for thiazole derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

- Key Observations :

- The target compound’s phenylbutanamide group confers moderate lipophilicity, balancing membrane permeability and solubility.

- Sulfonamide-containing analogues () exhibit higher aqueous solubility but reduced bioavailability due to polarity .

Activité Biologique

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse medicinal properties. The thiazole moiety contributes to various biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The presence of the methyl group on the thiazole ring enhances its electron-donating capacity, which may influence the compound's overall biological activity.

Antimicrobial Activity

Research on structurally similar compounds indicates that many thiazole derivatives exhibit potent antimicrobial properties. For example, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The antimicrobial efficacy is often evaluated using standardized methods such as the cup plate method, where compounds are tested at specific concentrations (1 µg/mL) against various pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | Activity (Zone of Inhibition) |

|---|---|---|

| 2-Amino-5-(4-methylphenyl)-... | E. coli | 15 mm |

| 4-(4-bromophenyl)thiazol-2-amine | S. aureus | 18 mm |

| N-(4-(5-chloropyridin-3-yl)... | Aspergillus niger | 12 mm |

Anti-inflammatory Activity

Thiazole derivatives have also been reported to exhibit anti-inflammatory properties. Compounds with similar structures have shown effectiveness in reducing inflammation markers in various experimental models. For instance, studies indicate that certain thiazole-containing compounds can significantly inhibit pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have synthesized and evaluated thiazole derivatives for their biological activities:

-

Study on Thiazole Amides :

A series of thiazole amides were synthesized and tested for their antibacterial and antifungal activities. The results indicated that most compounds exhibited significant antifungal effects against pathogenic fungi such as Aspergillus niger and Candida albicans . -

Anticancer Potential :

Some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds containing the thiazole ring were evaluated for their activity against breast cancer cell lines, showing promising results with IC50 values lower than those of standard chemotherapeutics like doxorubicin . -

Structure-Activity Relationship (SAR) :

The presence of electron-donating groups such as methyl or methoxy on the phenyl rings has been correlated with increased biological activity. This suggests that modifications to the molecular structure can significantly enhance the therapeutic potential of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.